2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Hydrogen bonding Ligand efficiency Physicochemical profiling

Strategic procurement choice for medicinal chemistry and FBDD: this 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one offers uniquely balanced LogP (2.07) and dual hydrogen bond donor capacity (HBD=2) versus 2-methyl (LogP 3.37) and unsubstituted analogs. The hydroxymethyl handle enables esterification, oxidation, halogenation, and nucleophilic displacement—four diversification routes from a single scaffold. Ideal for kinase hinge-region binding, PDE inhibitor solubility optimization, and DOS library construction. Available in research-grade ≥98% purity with global shipping.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 900449-76-5
Cat. No. B2603179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
CAS900449-76-5
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO
InChIInChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17)
InChIKeyLIOOSSKXGJFYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 900449-76-5): A Versatile Thienopyrimidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 900449-76-5) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4-one family. It features a fused thiophene-pyrimidine core with a phenyl substituent at position 5 and a hydroxymethyl group at position 2 . This scaffold is recognized in medicinal chemistry for its presence in numerous kinase inhibitors, phosphodiesterase inhibitors, and antimicrobial agents [1]. The compound is commercially available as a research-grade building block (typical purity 95–98%) from multiple suppliers for structure-activity relationship (SAR) exploration and fragment-based drug discovery campaigns .

Why 2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Cannot Be Simply Replaced by Common Thienopyrimidine Analogs


Within the thieno[2,3-d]pyrimidin-4-one class, even minor substituent changes at position 2 produce substantial shifts in physicochemical and biochemical properties that preclude generic interchange. The 2-hydroxymethyl group introduces a hydrogen bond donor and acceptor capacity (HBD = 2, HBA = 4) distinct from the 2-methyl analog (HBD = 1), altering ligand–target hydrogen bonding geometry . The target compound exhibits an experimental LogP of 2.07, markedly lower than the 2-methyl analog (LogP 3.37) and the unsubstituted 5-phenyl derivative (LogP 2.3–3.06), indicating significantly different partitioning behavior that impacts solubility, membrane permeability, and nonspecific binding profiles [1][2]. Furthermore, the hydroxymethyl handle enables downstream synthetic derivatization (esterification, oxidation, halogenation) that is inaccessible with methyl- or hydrogen-substituted analogs, making the compound a strategically distinct building block choice [3].

Quantitative Differentiation of 2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one from Structurally Closest Analogs: A Procurement Decision Guide


Enhanced Hydrogen Bond Donor Capacity Relative to 5-Phenyl and 2-Methyl Analogs

The target compound possesses two hydrogen bond donor (HBD) sites—the hydroxymethyl –OH and the pyrimidinone N3–H—versus only a single HBD in both 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 35978-39-3) and 2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-67-4) [1]. This additional donor expands the potential for directional hydrogen bonding with biological targets and co-crystallization partners without increasing molecular weight beyond 258.3 Da.

Hydrogen bonding Ligand efficiency Physicochemical profiling

Lipophilicity (LogP) Comparison Versus 2-Methyl and 5-Phenyl Unsubstituted Analogs

The target compound exhibits an experimentally determined LogP of 2.07 , substantially lower than the computationally derived LogP of 3.37 for the 2-methyl analog (CAS 18593-67-4) [1] and the LogP of 2.3–3.06 reported for the 5-phenyl unsubstituted derivative (CAS 35978-39-3) [2]. This ~1.3 log unit reduction relative to the 2-methyl analog predicts approximately 20-fold higher aqueous solubility, assuming typical logP–solubility relationships for neutral compounds.

Lipophilicity ADME prediction Solubility optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Advantages Over the Parent Scaffold

With four hydrogen bond acceptors (4 HBA) and an estimated topological polar surface area exceeding that of the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core scaffold (CAS 14080-50-3, PSA ~74 Ų with only 3 HBA), the target compound offers enhanced polarity without crossing the TPSA threshold (>140 Ų) associated with poor membrane permeability [1]. The 3-amino-2-methyl analog (CAS 43088-51-3) has a reported PSA of 89.15 Ų and LogP of 2.73 , placing the target compound in an intermediate physicochemical space that may optimize the solubility–permeability balance.

TPSA Permeability Drug-likeness

Synthetic Derivatization Potential: Hydroxymethyl as a Versatile Functional Handle Versus Methyl-Terminated Analogs

The 2-hydroxymethyl group serves as a synthetic branching point for on-scaffold diversification that is structurally precluded in the 2-methyl (CAS 18593-67-4) and 2-unsubstituted (CAS 35978-39-3) analogs . Literature precedence for 5-hydroxymethyl-thieno[2,3-d]pyrimidines demonstrates successful conversion to acetoxymethyl, formyl, cyano, and carboxylate derivatives via well-established transformations [1]. This enables rapid analog generation without de novo scaffold synthesis—a capability absent in the 2-methyl comparator.

Chemical diversification Library synthesis Late-stage functionalization

Best Research and Industrial Application Scenarios for 2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 900449-76-5)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Bidentate Hinge Binding

The compound's dual hydrogen bond donor capacity (HBD = 2) and moderate LogP (2.07) make it suitable as a fragment hit for kinases where bidentate hinge-region hydrogen bonding is desired . The thieno[2,3-d]pyrimidine scaffold is a validated kinase hinge-binding motif, and the 2-hydroxymethyl group provides an additional polar contact point that the 2-methyl and 5-phenyl unsubstituted comparators cannot offer [1]. Procurement for FBDD libraries benefits from the compound's commercial availability (≥95% purity) and amenability to rapid analog generation via the hydroxymethyl handle.

Phosphodiesterase (PDE) Inhibitor Lead Optimization with Solubility Constraints

Multiple thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated PDE4B and PDE10A inhibitory activity, with reported IC50 values in the low micromolar to sub-micromolar range for optimized analogs [1]. The target compound, with its lower LogP relative to the 2-methyl analog (ΔLogP = –1.30) [2], offers a solubility-advantaged starting point for PDE inhibitor programs where aqueous solubility is a known limitation. The hydroxymethyl group can be retained as a solubility-enhancing moiety or derivatized to fine-tune ADME properties.

Antimicrobial SAR Exploration Targeting Dihydrofolate Reductase (DHFR)

Thieno[2,3-d]pyrimidine derivatives have been reported as DHFR inhibitors with antitumor and antimicrobial activity [1]. The target compound's HBD = 2 and HBA = 4 profile aligns with known DHFR inhibitor pharmacophores that require multiple hydrogen bonding interactions within the active site. Its intermediate lipophilicity (LogP 2.07) positions it between the highly lipophilic 2-methyl analog (LogP 3.37) and the more polar core scaffold (LogP 0.98) [2], potentially optimizing the balance between target engagement and nonspecific binding in bacterial enzyme assays.

Diversity-Oriented Synthesis (DOS) Library Construction via Hydroxymethyl Derivatization

The compound serves as a strategic core scaffold for DOS library construction, where the 2-hydroxymethyl group enables at least four distinct diversification pathways (esterification, oxidation to aldehyde, conversion to halide, and nucleophilic displacement) without altering the 5-phenyl-thienopyrimidinone core [3]. This is a capability absent in the 2-methyl (CAS 18593-67-4) and 2-unsubstituted (CAS 35978-39-3) analogs . Procurement of this single building block thus enables the generation of structurally diverse compound collections, maximizing chemical space exploration per synthesis cycle.

Quote Request

Request a Quote for 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.